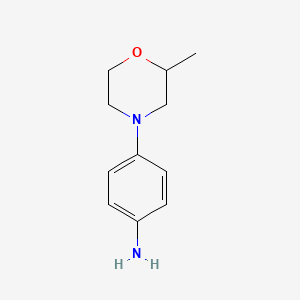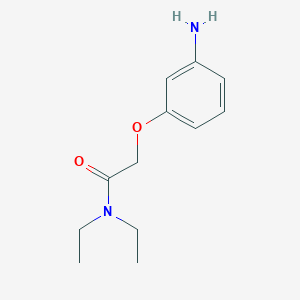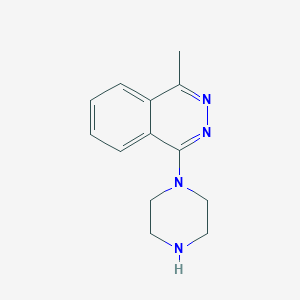
1-Methyl-4-piperazin-1-ylphthalazine
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
1-Methyl-4-piperazin-1-ylphthalazine has a molecular weight of 228.29 g/mol . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 487.5±35.0 °C at 760 mmHg . More detailed physical and chemical properties would require experimental determination or computational prediction.Wissenschaftliche Forschungsanwendungen
Therapeutic Research Applications of Piperazine Derivatives
Antimycobacterial Activity : Piperazine derivatives have been actively researched for their antimycobacterial properties. These compounds have shown potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core scaffold has facilitated the design and synthesis of novel anti-TB molecules, highlighting its importance in developing safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).
Broad Therapeutic Uses : The piperazine moiety is integral to a variety of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The structural modification of piperazine derivatives significantly influences their medicinal potential, offering insights into the rational design of drugs for various diseases. This underscores the broad potential of piperazine-based molecules in pharmaceutical research and development (Rathi et al., 2016).
Dipeptidyl Peptidase IV Inhibitors : Piperazine derivatives have also been explored as inhibitors of Dipeptidyl Peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. These inhibitors extend the action of incretin hormones, which play a crucial role in regulating blood glucose levels. The research indicates a continuing interest in discovering new DPP IV inhibitors, with piperazine playing a key role in enhancing the potency and selectivity of these therapeutic agents (Mendieta et al., 2011).
DNA Interaction : Piperazine derivatives, such as Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. This interaction underpins their use in cellular biology for DNA staining, as well as potential applications in drug design for targeting specific DNA sequences. This highlights the utility of piperazine derivatives in both diagnostic and therapeutic contexts (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
1-methyl-4-piperazin-1-ylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-11-4-2-3-5-12(11)13(16-15-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCBFQLBAQATFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)
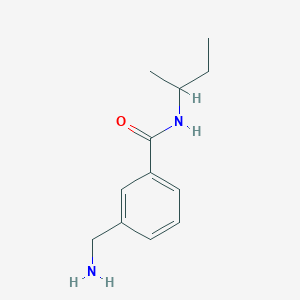
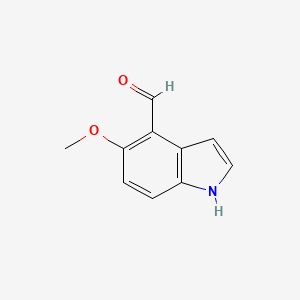
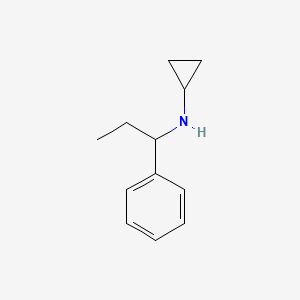
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)
